2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through nucleophilic substitution reactions using thiophen-2-ylmethyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate reaction conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a lead compound for the development of new pharmaceuticals with therapeutic potential.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its specific combination of a pyridazinone core and a thiophen-2-ylmethyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-5-12(17)15(14-9)8-11(16)13-7-10-3-2-6-18-10/h2-6H,7-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMLSGCJNSNKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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